molecular formula C18H26N2O4 B15131703 1-(3-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine CAS No. 1131594-95-0

1-(3-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine

Katalognummer: B15131703
CAS-Nummer: 1131594-95-0
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: WXJUPHBDQQJGLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Carboxyphenylmethyl)-2-methyl-4-Bocpiperazine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a carboxyphenylmethyl group and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring. The Boc protecting group is introduced to protect the amine functionalities during subsequent reactions. The carboxyphenylmethyl group is then attached through a series of reactions, including nucleophilic substitution and coupling reactions. Common reagents used in these steps include Boc anhydride, carboxylic acids, and coupling agents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Carboxyphenylmethyl)-2-methyl-4-Bocpiperazine undergoes various chemical reactions, including:

    Oxidation: The carboxyphenylmethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxyphenylmethyl group can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3-Carboxyphenylmethyl)-2-methyl-4-Bocpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of pharmaceuticals and fine chemicals, where its unique structure is leveraged for specific chemical transformations.

Wirkmechanismus

The mechanism of action of 1-(3-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine involves its interaction with specific molecular targets. The carboxyphenylmethyl group can interact with enzymes or receptors, modulating their activity. The Boc protecting group ensures that the compound remains stable during transport and storage, allowing for controlled release and activation under specific conditions.

Vergleich Mit ähnlichen Verbindungen

    1-(3-Carboxyphenylmethyl)-2-methylpiperazine: Lacks the Boc protecting group, making it more reactive but less stable.

    1-(3-Carboxyphenylmethyl)-4-Bocpiperazine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.

Uniqueness: 1-(3-Carboxyphenylmethyl)-2-methyl-4-Bocpiperazine stands out due to the presence of both the Boc protecting group and the carboxyphenylmethyl group. This combination imparts unique stability and reactivity, making it valuable for specific applications where controlled reactivity and stability are required.

Eigenschaften

CAS-Nummer

1131594-95-0

Molekularformel

C18H26N2O4

Molekulargewicht

334.4 g/mol

IUPAC-Name

3-[[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid

InChI

InChI=1S/C18H26N2O4/c1-13-11-20(17(23)24-18(2,3)4)9-8-19(13)12-14-6-5-7-15(10-14)16(21)22/h5-7,10,13H,8-9,11-12H2,1-4H3,(H,21,22)

InChI-Schlüssel

WXJUPHBDQQJGLJ-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CCN1CC2=CC(=CC=C2)C(=O)O)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.